molecular formula C24H29N3O3 B12462187 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide

1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B12462187
M. Wt: 407.5 g/mol
InChI Key: IQGWDYRGSDDVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with various functional groups

Preparation Methods

The synthesis of 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the N-acetylglycyl and phenylamino groups. Common reagents used in these reactions include acyl chlorides, amines, and protecting groups to ensure selective reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or acyl positions, allowing for the introduction of different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide include other substituted cyclohexanecarboxamides and N-acylated amino acids These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

1-(N-(2-acetamidoacetyl)anilino)-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-18-11-13-20(14-12-18)26-23(30)24(15-7-4-8-16-24)27(21-9-5-3-6-10-21)22(29)17-25-19(2)28/h3,5-6,9-14H,4,7-8,15-17H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

IQGWDYRGSDDVKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CNC(=O)C

Origin of Product

United States

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